p-tert-Amylphenyl acetate
Overview
Description
p-tert-Amylphenyl acetate: is an organic compound belonging to the class of esters. It is derived from p-tert-amylphenol and acetic acid. This compound is known for its distinctive aromatic properties and is often used in the fragrance industry. Its chemical structure consists of a phenyl ring substituted with a tert-amyl group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Amylphenyl acetate typically involves the esterification of p-tert-amylphenol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: p-tert-Amylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to p-tert-amylphenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: p-tert-Amylphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Substituted phenyl acetates with various functional groups.
Scientific Research Applications
Chemistry: p-tert-Amylphenyl acetate is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a model compound to investigate the metabolism and biotransformation of esters in living organisms.
Medicine: While not widely used in medicine, this compound’s derivatives may have potential applications in drug development. Research is ongoing to explore its pharmacological properties and therapeutic potential.
Industry: The compound is primarily used in the fragrance industry due to its pleasant aroma. It is also used in the production of flavoring agents and as an additive in various consumer products.
Mechanism of Action
The mechanism of action of p-tert-Amylphenyl acetate involves its interaction with specific molecular targets. In biological systems, esters like this compound are typically hydrolyzed by esterases, leading to the release of p-tert-amylphenol and acetic acid. These metabolites can then interact with cellular pathways, potentially affecting various biochemical processes.
Comparison with Similar Compounds
- p-tert-Butylphenyl acetate
- p-tert-Amylphenol
- p-tert-Butylphenol
Comparison: p-tert-Amylphenyl acetate is unique due to its specific tert-amyl group, which imparts distinct chemical and physical properties compared to similar compounds like p-tert-Butylphenyl acetate. The presence of the tert-amyl group can influence the compound’s reactivity, solubility, and aromatic characteristics, making it suitable for specific applications in the fragrance and flavor industries.
Properties
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(3,4)11-6-8-12(9-7-11)15-10(2)14/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRPYKPCRFYYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265414 | |
Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-60-1 | |
Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Amylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TERT-AMYLPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70S0U9ASVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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